molecular formula C27H30N4OS B2413082 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea CAS No. 850934-29-1

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea

Cat. No. B2413082
CAS RN: 850934-29-1
M. Wt: 458.62
InChI Key: LWHNWOVXIRTHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4OS and its molecular weight is 458.62. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various heterocyclic structures. For instance, Martina Žugelj et al. (2009) reported on the transformations of dimethyl acetone-1,3-dicarboxylate leading to the synthesis of related compounds (Žugelj et al., 2009).
  • A study by Hutchinson et al. (2009) discussed the design of potent and selective 5-lipoxygenase-activating protein inhibitors, incorporating structures similar to the compound (Hutchinson et al., 2009).

Biological Activities

  • S. Pandey and R. Srivastava (2011) synthesized a series of Schiff bases, including compounds structurally related to this compound, and evaluated them for anticonvulsant activity (Pandey & Srivastava, 2011).
  • In the field of antimicrobial research, studies have shown the synthesis of novel pyrimidine derivatives incorporating elements of this compound and their evaluation against various fungal activities (Wang et al., 2018).
  • Research by Mushtaque et al. (2016) involved the synthesis and characterization of a similar compound, exploring its potential in DNA binding, cytotoxicity, and molecular docking (Mushtaque et al., 2016).

Pharmacological Properties

  • Ivashchenko et al. (2014) conducted a preclinical study on a drug candidate structurally akin to this compound, highlighting its efficiency in the prevention and treatment of influenza (Ivashchenko et al., 2014).
  • A study on nonsteroidal anti-inflammatory-organometallic compounds by Pǎunescu et al. (2016) demonstrated the combination of metal-based drugs with organic agents similar to this compound, assessing their anticancer properties (Pǎunescu et al., 2016).

properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4OS/c1-20-24(25-17-23(32-2)10-11-26(25)30-20)13-16-31(19-22-9-6-14-28-18-22)27(33)29-15-12-21-7-4-3-5-8-21/h3-11,14,17-18,30H,12-13,15-16,19H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHNWOVXIRTHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.